molecular formula C20H22N2O5 B2517619 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 869844-80-4

1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2517619
CAS No.: 869844-80-4
M. Wt: 370.405
InChI Key: HHILHXSEXCYEGG-UHFFFAOYSA-N
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Description

The compound 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one belongs to the pyrazoline class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazolines are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The target compound features a 2-hydroxyphenyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 5 of the pyrazoline scaffold.

Properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-12(23)22-16(11-15(21-22)14-7-5-6-8-17(14)24)13-9-18(25-2)20(27-4)19(10-13)26-3/h5-10,16,24H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILHXSEXCYEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The chalcone precursor is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions:

$$
\text{2-Hydroxyacetophenone} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow[\text{NaOH/EtOH}]{\Delta} \text{(E)-3-(2-Hydroxyphenyl)-1-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One}
$$

Optimization Notes :

  • Solvent : Ethanol or methanol (50–60°C, 6–8 hours).
  • Base : Aqueous NaOH (40–50% w/v) for deprotonation.
  • Yield : 70–85% after recrystallization (ethanol/water).

Challenges and Side Reactions

  • Isomerization : The (E)-chalcone may isomerize to the (Z)-form under prolonged heating, necessitating strict temperature control.
  • Protection of Phenolic -OH : The 2-hydroxyphenyl group’s reactivity may require protection (e.g., acetylation) to prevent side reactions during subsequent steps.

Cyclocondensation with Acetylhydrazine

Cyclization Protocol

The chalcone reacts with acetylhydrazine in acidic ethanol to form the dihydro-pyrazole core:

$$
\text{Chalcone} + \text{Acetylhydrazine} \xrightarrow[\text{HCl/EtOH}]{\text{Reflux}} \text{Target Compound}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (chalcone:acetylhydrazine).
  • Acid Catalyst : Concentrated HCl (2–3 drops) or glacial acetic acid.
  • Reaction Time : 4–6 hours under reflux.

Mechanistic Insights

  • Nucleophilic Attack : Acetylhydrazine’s terminal nitrogen attacks the chalcone’s β-carbon, forming a hydrazone intermediate.
  • Cyclization : Intramolecular attack by the adjacent nitrogen generates the dihydro-pyrazole ring.

Regioselectivity :
The reaction favors the 3,5-diaryl substitution pattern due to steric and electronic effects of the methoxy and hydroxyl groups.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency under solvent-free conditions:

  • Conditions : 300 W, 120°C, 15–20 minutes.
  • Yield Improvement : 90–95% vs. 70–80% conventional.

Catalytic Methods

  • Iron Catalysis : FeCl₃ (5 mol%) in ethanol at 80°C improves regioselectivity for 3,5-disubstituted products.
  • Ruthenium Catalysis : RuCl₃ facilitates oxidative cyclization but is less cost-effective.

Post-Synthetic Modifications and Purification

Deprotection (If Applicable)

If the phenolic -OH was protected (e.g., as an acetate):
$$
\text{Protected Compound} \xrightarrow[\text{MeOH/H₂O}]{K₂CO₃} \text{Deprotected Product}
$$

Purification Techniques

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol or methanol yields crystals suitable for XRD.

Analytical Characterization Data

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=15.6 Hz, H-β), 6.92–7.45 (m, aryl-H), 5.45 (dd, J=11.2, 4.8 Hz, H-4), 3.85 (s, OCH₃), 2.35 (s, COCH₃).
¹³C NMR δ 195.2 (C=O), 153.1 (C-3), 148.9 (C-5), 56.1 (OCH₃), 24.8 (COCH₃).
IR (KBr) 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield Time Regioselectivity
Conventional 70–80% 6 h Moderate
Microwave 90–95% 20 min High
FeCl₃ Catalyzed 85% 3 h High

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted pyrazolines with different functional groups.

Scientific Research Applications

1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The trimethoxyphenyl group in the target compound and PCH-2 provides strong electron-donating effects, which may enhance interactions with hydrophobic pockets in biological targets. The 2-hydroxyphenyl group in the target compound offers hydrogen-bond donor capacity, a feature absent in analogs with methoxy or chloro substituents.

Impact of Bulky Substituents: Naphthyl () and isopropylphenyl () groups improve binding affinity but may reduce metabolic stability due to steric hindrance.

Physicochemical Comparison

Table 2: Key Physicochemical Parameters
Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
Target Compound 3.2 1 (OH) 5 (OMe, C=O) 398.4 g/mol
1-[3-(4-Chlorophenyl)-...]ethanone 4.1 0 3 354.8 g/mol
PCH-2 2.8 0 7 399.1 g/mol

The target compound’s lower LogP (3.2 vs. 4.1 in ) suggests improved aqueous solubility, critical for drug delivery.

Biological Activity

The compound 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, its synthesis, and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving phenolic compounds and hydrazines. A common method includes the condensation of 2-hydroxyacetophenone with a substituted hydrazine to form the pyrazole ring. The presence of methoxy groups enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been tested against various bacterial strains:

CompoundActivity AgainstInhibition Zone (mm)
Compound AE. coli18
Compound BS. aureus20
Compound CPseudomonas aeruginosa15

The presence of the methoxy groups in the structure is believed to contribute to enhanced antibacterial activity due to increased interaction with bacterial membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds similar to 1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can inhibit inflammatory mediators such as TNF-α and IL-6. For example:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound D76% at 10 µM86% at 10 µM
Dexamethasone (control)76% at 1 µM86% at 1 µM

These results suggest that the compound could be a candidate for developing anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12

These findings indicate that the compound may induce apoptosis in cancer cells and warrant further investigation into its mechanisms of action .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Inflammation : A study demonstrated that a related pyrazole derivative significantly reduced paw edema in rats, indicating strong anti-inflammatory effects.
  • Case Study on Cancer : In another study, a derivative showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : Reacting a chalcone derivative (e.g., 3,4,5-trimethoxyacetophenone) with hydrazine hydrate under reflux in ethanol to form the pyrazoline ring .

Acylation : Introducing the ethanone moiety via reaction with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C .

Purification : Recrystallization using ethanol or methanol to isolate the pure product.

Q. Critical Parameters :

  • Temperature : Excessively high temperatures during cyclization can lead to side reactions (e.g., over-oxidation).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but require inert atmospheres (N₂) to prevent oxidation of sensitive groups like the hydroxyphenyl moiety .
  • Reaction Time : Prolonged reaction times during acylation risk hydrolysis of the acetyl group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the 3D structure, confirming stereochemistry and dihedral angles between aromatic rings (e.g., 2-hydroxyphenyl vs. trimethoxyphenyl groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm confirm the acetyl group; δ 5.2–5.5 ppm (doublet of doublets) indicates the pyrazoline’s CH₂ protons .
    • ¹³C NMR : Signals near δ 195 ppm confirm the carbonyl group.
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch .

Data Validation : Cross-reference spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during pyrazoline ring formation?

Methodological Answer: Regioselectivity issues arise from competing reaction pathways (e.g., 1,2- vs. 1,4-addition in chalcone intermediates). Strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to direct hydrazine attack to the β-carbon of the α,β-unsaturated ketone .
  • Steric Control : Bulky substituents on the chalcone (e.g., 3,4,5-trimethoxyphenyl) favor 1,4-addition by hindering alternative pathways .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust conditions dynamically.

Q. How should conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

Methodological Answer: Contradictions in reported crystallographic parameters (e.g., C–N bond lengths varying by ±0.03 Å) may arise from:

  • Crystal Packing Effects : Intermolecular hydrogen bonds (e.g., between hydroxyphenyl and methoxy groups) can distort bond lengths .
  • Thermal Motion : High displacement parameters (Ueq) in certain atoms suggest dynamic disorder, requiring refinement using constraints .
    Validation Steps :

Compare data with high-resolution structures from synchrotron sources.

Perform Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .

Q. What strategies are recommended for evaluating this compound’s biological activity in medicinal chemistry research?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations normalized to positive controls (e.g., doxorubicin) .
    • Antioxidant : Assess radical scavenging (DPPH assay) and correlate activity with the hydroxyphenyl group’s electron-donating capacity .
  • Structure-Activity Relationship (SAR) :
    • Modify substituents (e.g., replace methoxy with halogen groups) to probe electronic effects on bioactivity .
    • Use molecular docking to predict binding affinity toward target proteins (e.g., COX-2 for anti-inflammatory activity) .

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